molecular formula C7H8ClNO B8650168 4-Chloro-2-methoxymethylpyridine CAS No. 315493-76-6

4-Chloro-2-methoxymethylpyridine

Cat. No.: B8650168
CAS No.: 315493-76-6
M. Wt: 157.60 g/mol
InChI Key: ADAZNLUNVUZMCC-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxymethylpyridine is a pyridine derivative with a chlorine atom at position 4 and a methoxymethyl (-CH2OCH3) group at position 2. The methoxymethyl group enhances solubility compared to simpler alkyl substituents, while the chloro group directs electrophilic substitution reactions .

Properties

CAS No.

315493-76-6

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

4-chloro-2-(methoxymethyl)pyridine

InChI

InChI=1S/C7H8ClNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3

InChI Key

ADAZNLUNVUZMCC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=CC(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table summarizes key structural and theoretical properties of 4-Chloro-2-methoxymethylpyridine and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C7H8ClNO 4-Cl, 2-CH2OCH3 157.59 Intermediate in drug synthesis; moderate solubility in polar solvents
4-Chloro-3-methoxy-2-methylpyridine C7H8ClNO 4-Cl, 3-OCH3, 2-CH3 157.59 Agrochemical precursor; higher lipophilicity than methoxymethyl analog
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine C9H10ClINO3 5-Cl, 3-(CH(OCH3)2), 4-I, 2-OCH3 397.54 Research compound; iodine enhances halogen bonding potential
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C9H11ClNO3 2-Cl, 3-(CH(OCH3)2), 4-CH2OH 231.64 Improved solubility due to hydroxyl group; potential for coordination chemistry
2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-pyridine C15H12ClN3O2S 2-Cl, 5-(sulfanylmethyl-oxadiazole) 333.80 Bioactive scaffold; sulfur moiety enables disulfide bonding

Key Observations

Substituent Effects on Reactivity :

  • Chlorine at position 4 deactivates the pyridine ring, directing further substitutions to positions 2 or 6. The methoxymethyl group at position 2 provides steric bulk and moderate electron donation, altering reaction pathways compared to methyl or methoxy groups .
  • In 4-Chloro-3-methoxy-2-methylpyridine , the methyl group at position 2 increases hydrophobicity, making it more suitable for lipid-rich environments in agrochemical formulations .

Impact on Physical Properties: Halogen substituents (e.g., iodine in 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine) significantly increase molecular weight and may improve binding affinity in drug-receptor interactions . Hydroxyl groups (e.g., in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol) enhance water solubility, critical for bioavailability in pharmaceutical applications .

Biological and Industrial Relevance :

  • Sulfur-containing analogs like 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-pyridine exhibit antimicrobial and antitumor activities due to their ability to disrupt enzymatic processes .
  • Dimethoxymethyl groups (e.g., in 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine ) offer stability under acidic conditions, advantageous in synthetic intermediates .

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